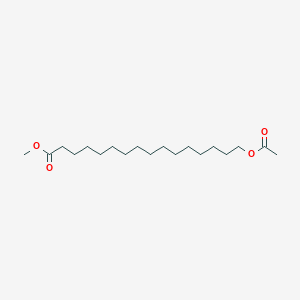
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile is a complex polymer that incorporates multiple functional groups and monomers This compound is known for its unique chemical structure, which includes D-Glucitol, ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol, and 2-propenenitrile
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile involves the copolymerization of the respective monomers. The process typically includes the following steps:
Polymerization of Ethenylbenzene and 2-Propenenitrile: This step involves the free radical polymerization of ethenylbenzene and 2-propenenitrile in the presence of an initiator such as benzoyl peroxide.
Incorporation of Methyloxirane and Oxirane: Methyloxirane and oxirane are then introduced into the polymer chain through ring-opening polymerization, which is catalyzed by a suitable catalyst such as a Lewis acid.
Addition of D-Glucitol and 1,2,3-Propanetriol: Finally, D-Glucitol and 1,2,3-propanetriol are incorporated into the polymer structure through esterification or etherification reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors and precise control of reaction conditions. The process includes:
Continuous Stirred-Tank Reactors (CSTRs): These reactors ensure thorough mixing of reactants and maintain consistent reaction conditions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure is crucial for achieving high yields and desired polymer properties.
Purification and Isolation: The final polymer product is purified through techniques such as precipitation, filtration, and drying.
化学反应分析
Types of Reactions
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the hydroxyl groups of D-Glucitol and 1,2,3-propanetriol.
Reduction: Reduction reactions can occur at the nitrile groups of 2-propenenitrile.
Substitution: Substitution reactions can take place at the aromatic ring of ethenylbenzene and the epoxide rings of methyloxirane and oxirane.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Lewis acids such as aluminum chloride are used for ring-opening polymerization.
Major Products
Oxidation Products: Oxidation of hydroxyl groups can lead to the formation of carbonyl compounds.
Reduction Products: Reduction of nitrile groups can yield primary amines.
Substitution Products: Substitution reactions can introduce various functional groups into the polymer chain, enhancing its properties.
科学研究应用
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile has a wide range of applications in scientific research:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a catalyst support.
Biology: It is employed in the development of biocompatible materials and drug delivery systems.
Medicine: The polymer is investigated for its potential use in medical devices and tissue engineering.
Industry: It is utilized in the production of coatings, adhesives, and composite materials.
作用机制
The mechanism of action of D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile involves interactions with various molecular targets and pathways:
Molecular Targets: The polymer can interact with proteins, enzymes, and cell membranes, influencing their function and activity.
Pathways Involved: The polymer can modulate signaling pathways, such as those involved in cell proliferation and differentiation, by binding to specific receptors or altering the local microenvironment.
相似化合物的比较
Similar Compounds
Polyethylene Glycol (PEG): PEG is a widely used polymer with similar biocompatibility and versatility.
Polyvinyl Alcohol (PVA): PVA shares similar properties in terms of solubility and film-forming ability.
Polyacrylonitrile (PAN): PAN is another polymer with nitrile groups, used in the production of fibers and resins.
Uniqueness
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile is unique due to its combination of multiple functional groups and monomers, which impart a diverse range of properties. This makes it suitable for a variety of applications, from biocompatible materials to industrial coatings.
属性
CAS 编号 |
68650-94-2 |
|---|---|
分子式 |
C25H43NO11 |
分子量 |
533.6 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C6H14O6.C3H3N.C3H8O3.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;7-1-3(9)5(11)6(12)4(10)2-8;1-2-3-4;4-1-3(6)2-5;1-3-2-4-3;1-2-3-1/h2-7H,1H2;3-12H,1-2H2;2H,1H2;3-6H,1-2H2;3H,2H2,1H3;1-2H2/t;3-,4+,5-,6-;;;;/m.1..../s1 |
InChI 键 |
FDOZJYICWYNTAO-HPCKUQSRSA-N |
手性 SMILES |
CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(CO)O)O |
规范 SMILES |
CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1.C(C(CO)O)O.C(C(C(C(C(CO)O)O)O)O)O |
相关CAS编号 |
68650-94-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


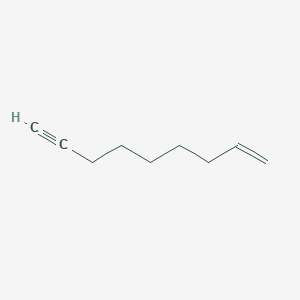

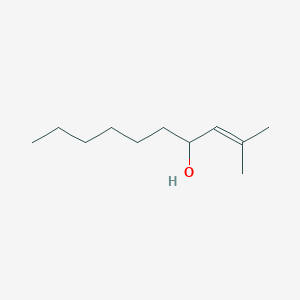
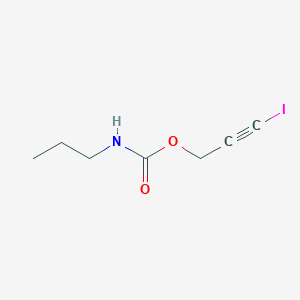


![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)


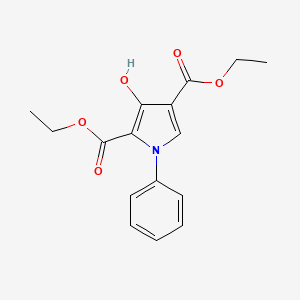
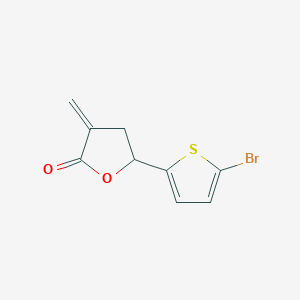

![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
